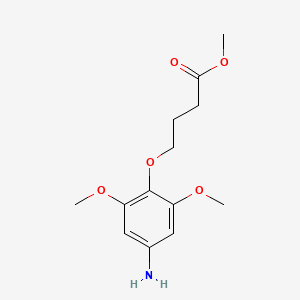
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is an organic compound with the molecular formula C13H19NO5 It is a derivative of butanoic acid and contains an amino group, two methoxy groups, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethoxyphenol and methyl 4-bromobutanoate.
Reaction: The 4-amino-2,6-dimethoxyphenol undergoes a nucleophilic substitution reaction with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-aminophenyl)butanoate
- Methyl 4-(4-aminobenzenebutanoate)
- Methyl 4-(4-aminophenyl)butyrate
Uniqueness
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is unique due to the presence of both methoxy groups and the phenoxy group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.
Propiedades
Número CAS |
159645-66-6 |
|---|---|
Fórmula molecular |
C13H19NO5 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H19NO5/c1-16-10-7-9(14)8-11(17-2)13(10)19-6-4-5-12(15)18-3/h7-8H,4-6,14H2,1-3H3 |
Clave InChI |
WSARHZFJUYLBGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCCC(=O)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















